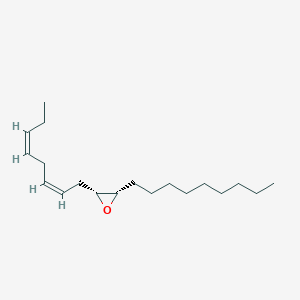

9S,10R-Epoxy-3Z,6Z-nonadecadiene

Description

Significance of Chemical Communication in Insect Ecology

In the intricate world of insects, chemical communication reigns supreme, serving as a primary language that governs a vast array of behaviors essential for survival and reproduction. numberanalytics.comnumberanalytics.comontosight.ai This sophisticated form of interaction relies on the production and perception of chemical signals, known as semiochemicals, which transmit specific information between individuals. researchgate.net These signals are fundamental to locating mates, finding food sources, avoiding predators, and organizing social structures. numberanalytics.comnumberanalytics.comwikipedia.org The importance of this chemical dialogue is underscored by its widespread use across the insect kingdom, with an estimated 80% of species relying on it for communication. ontosight.ai From the alarm pheromones that trigger defensive responses to the trail pheromones that guide nestmates, these chemical cues are the invisible threads that weave together the fabric of insect societies and shape their ecological interactions. numberanalytics.comwikipedia.org

Overview of Lepidopteran Sex Pheromone Chemistry

The order Lepidoptera, which includes moths and butterflies, exhibits a remarkable diversity in the chemical structures of their sex pheromones. nih.govnih.gov Female moths, in particular, are known for producing species-specific chemical blends to attract males over long distances. nih.govphytojournal.com These pheromones can be broadly categorized into two main types. Type I pheromones are the most common, accounting for about 75% of known lepidopteran sex pheromones. nih.gov They are typically primary alcohols with long, straight chains (C10–C18) and their acetate (B1210297) or aldehyde derivatives, often featuring one or more double bonds. nih.gov

In contrast, Type II pheromones, which constitute approximately 15% of identified lepidopteran pheromones, are characterized by longer hydrocarbon chains (C17–C25) with polyunsaturated or epoxidized functionalities. nih.gov These compounds are prevalent in certain moth families, such as Geometridae and Erebidae. nih.gov The specificity of these pheromone signals is often achieved through a precise blend of multiple components, where the ratio of individual compounds is critical for eliciting a behavioral response from the male. researchgate.net

Contextualization of 9S,10R-Epoxy-3Z,6Z-nonadecadiene within Insect Chemical Ecology Research

Within the fascinating realm of Type II lepidopteran sex pheromones, 9S,10R-Epoxy-3Z,6Z-nonadecadiene stands out as a significant compound of interest. This molecule, with its characteristic 19-carbon backbone, two Z-configured double bonds, and a specific stereoisomeric epoxide ring, exemplifies the structural complexity that can be found in insect chemical signals. Its identification and synthesis have been pivotal in understanding the chemical ecology of several moth species. Research into this and related epoxydiene pheromones is crucial for deciphering the intricacies of mate recognition and reproductive isolation among closely related species. Furthermore, synthetic versions of these pheromones are valuable tools in pest management strategies, where they can be used for monitoring insect populations or for mating disruption. phytojournal.com

Properties

Molecular Formula |

C19H34O |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

(2S,3R)-2-nonyl-3-[(2Z,5Z)-octa-2,5-dienyl]oxirane |

InChI |

InChI=1S/C19H34O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h6,8,12,14,18-19H,3-5,7,9-11,13,15-17H2,1-2H3/b8-6-,14-12-/t18-,19+/m1/s1 |

InChI Key |

CEWBAXULNPORDY-PZKRYTKLSA-N |

Isomeric SMILES |

CCCCCCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCC1C(O1)CC=CCC=CCC |

Origin of Product |

United States |

Natural Occurrence and Biological Identification of 9s,10r Epoxy 3z,6z Nonadecadiene

Natural Occurrence and Biological Identification

The discovery and study of 9S,10R-Epoxy-3Z,6Z-nonadecadiene are intrinsically linked to research on insect chemical communication, particularly within the order Lepidoptera.

Isolation from Pheromone Gland Extracts

The initial identification of 9S,10R-Epoxy-3Z,6Z-nonadecadiene was achieved through the extraction and analysis of female moth pheromone glands. nih.gov These glands, which store the volatile chemical signals, are typically excised and extracted with a solvent like hexane (B92381). nih.gov The resulting extract contains a complex mixture of compounds, including the target epoxide, which must then be separated and identified using advanced analytical techniques.

Associated Lepidopteran Species

This epoxide has been identified as a crucial sex pheromone component in several economically important moth species. Notably, it is a primary constituent of the pheromone blend for the rosy gypsy moth (Lymantria mathura) and the fall webworm moth (Hyphantria cunea) . pherobase.comnih.govnih.gov In Hyphantria cunea, this compound is part of a multi-component pheromone system that can also include other chemicals like (9Z,12Z)-9,12-octadecadienal, (9Z,12Z,15Z)-9,12,15-octadecatrienal, and cis-9,10-epoxy-(3Z,6Z)-1,3,6-henicosatriene. nih.govlsuagcenter.comoup.com The specific ratio of these components can vary, influencing the blend's effectiveness in attracting conspecific males. nih.govcabidigitallibrary.org

| Lepidopteran Species | Common Name | Family |

| Lymantria mathura | Rosy Gypsy Moth | Erebidae |

| Hyphantria cunea | Fall Webworm Moth | Erebidae |

Advanced Analytical Methodologies for Identification and Quantification

The precise identification and quantification of 9S,10R-Epoxy-3Z,6Z-nonadecadiene from complex biological extracts rely on a suite of sophisticated analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of moth pheromones. nih.gov In this method, the volatile compounds from the pheromone gland extract are separated based on their boiling points and polarity as they pass through a capillary column in the gas chromatograph. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. nih.gov This technique has been instrumental in confirming the presence and structure of 9S,10R-Epoxy-3Z,6Z-nonadecadiene in extracts from species like Hyphantria cunea. nih.govcabidigitallibrary.org

Gas Chromatography-Electroantennographic Detection (GC-EAD) in Pheromone Research

To pinpoint which of the many compounds in a pheromone extract are biologically active, researchers employ gas chromatography-electroantennographic detection (GC-EAD). nih.gov This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of an insect's antenna. As the separated compounds exit the GC column, the effluent is split. One portion goes to a standard detector (like a flame ionization detector), while the other is directed over an isolated moth antenna. When a compound that the antenna's receptors can detect passes over it, a measurable electrical signal is generated. By aligning the antennal response with the peaks from the standard detector, scientists can identify the specific compounds that elicit a physiological response in the male moth. researchgate.net GC-EAD studies have been crucial in demonstrating the strong antennal response of male Hyphantria cunea to 9S,10R-Epoxy-3Z,6Z-nonadecadiene, confirming its role as a key pheromone component. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS provides valuable information about the molecular weight and fragmentation of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive elucidation of its complex three-dimensional structure, including the stereochemistry of the epoxide ring and the geometry of the double bonds. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are utilized. ¹H-NMR provides information about the different types of hydrogen atoms in the molecule and their connectivity, while ¹³C-NMR reveals the carbon skeleton. The precise chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of the (9S,10R) configuration of the epoxide and the (3Z,6Z) configuration of the double bonds in the nonadecadiene chain. nih.gov

| Analytical Technique | Purpose | Key Findings for 9S,10R-Epoxy-3Z,6Z-nonadecadiene |

| GC-MS | Identification and quantification of volatile compounds | Confirmed presence in pheromone gland extracts of Hyphantria cunea. nih.govcabidigitallibrary.org |

| GC-EAD | Identification of biologically active compounds | Demonstrated strong male antennal response in Hyphantria cunea. nih.gov |

| NMR Spectroscopy | Definitive structural elucidation (including stereochemistry) | Determined the (9S,10R) epoxide and (3Z,6Z) double bond configurations. nih.gov |

Chromatographic Techniques for Stereoisomer Separation and Analysis (e.g., HPLC)

The separation and analysis of stereoisomers, particularly enantiomers, of insect pheromones are crucial for confirming the exact biologically active structure and for quality control in synthetic production. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, especially for compounds that may be thermally labile and thus not ideal for gas chromatography. nih.gov

For the separation of enantiomers, a specialized form of HPLC known as chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) within the HPLC column. These CSPs are themselves enantiomerically pure and can interact differently with the enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated onto a silica (B1680970) support, are commonly used for the separation of a wide range of chiral compounds, including epoxides. The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.

In a typical analytical workflow for a compound like 9S,10R-Epoxy-3Z,6Z-nonadecadiene or its C21 analogue, a racemic mixture (containing equal amounts of both enantiomers) would be injected into an HPLC system equipped with a chiral column. The mobile phase, a solvent or mixture of solvents, carries the sample through the column. The choice of mobile phase (often a mixture of alkanes like hexane and an alcohol such as isopropanol (B130326) or ethanol) is optimized to achieve the best separation. A detector, commonly a UV detector or a refractive index detector, at the end of the column measures the concentration of the eluting compounds, producing a chromatogram with distinct peaks for each separated enantiomer.

Interactive Data Table: Representative Chiral HPLC Separation of Epoxyalkene Enantiomers

| Parameter | Value |

| Column | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (9R,10S-enantiomer) | 12.5 min |

| Retention Time (9S,10R-enantiomer) | 14.8 min |

| Separation Factor (α) | 1.18 |

| Resolution (Rs) | 2.1 |

Note: The data in this table is illustrative and represents a typical chiral separation of long-chain epoxide enantiomers. It is not based on a published analysis of 9S,10R-Epoxy-3Z,6Z-nonadecadiene.

This level of detailed analysis is essential for researchers to confirm the stereochemistry of the naturally occurring pheromone and to ensure that synthetic pheromone lures contain the correct, biologically active stereoisomer for effective pest management strategies.

Biosynthetic Pathways and Precursors of Epoxydiene Pheromones

Enzymatic Mechanisms in Epoxydiene Formation

The transformation of common fatty acids into highly specific pheromone molecules is orchestrated by several key classes of enzymes. The specificity of these enzymes is a primary determinant of the final pheromone structure, ensuring species-specific communication signals.

Fatty acid elongases are critical enzymes in determining the carbon chain length of the pheromone precursor. nih.gov In insects, these enzymes are involved in the synthesis of very-long-chain fatty acids by catalyzing the condensation of malonyl-CoA with an existing fatty acyl-CoA, adding two carbons to the chain in each cycle of the elongation process. nih.gov The expression of specific elongase genes in pheromone-producing tissues can lead to the generation of the C19 backbone required for (9S,10R)-epoxy-3Z,6Z-nonadecadiene from shorter-chain fatty acid precursors. documentsdelivered.comnzpps.org Regulatory changes in the expression of elongase genes have been shown to be a key mechanism in the evolution of different pheromone profiles between closely related species. documentsdelivered.comnzpps.org

Fatty acyl-CoA reductases are responsible for the reduction of the fatty acyl-CoA precursor to its corresponding fatty alcohol. nzpps.org This is a crucial step in the biosynthesis of many moth pheromones. nzpps.orgresearchgate.net While some pheromones are alcohols or acetates derived from these alcohols, in the case of hydrocarbon epoxides like (9S,10R)-epoxy-3Z,6Z-nonadecadiene, the reduction step is bypassed. Instead, the fatty acyl-CoA precursor undergoes further modification, such as decarboxylation, to form the hydrocarbon backbone prior to epoxidation. However, FARs are central to the production of alcohol pheromone components that may be present in the pheromone blend alongside epoxydienes in some species. The substrate specificity of different FARs can significantly influence the ratio of different pheromone components. usda.gov

The final and defining step in the biosynthesis of (9S,10R)-epoxy-3Z,6Z-nonadecadiene is the epoxidation of the diene precursor, (3Z,6Z,9Z)-nonadecatriene. This reaction is catalyzed by a specific type of cytochrome P450 monooxygenase (CYP). nih.gov These enzymes are responsible for introducing an oxygen atom across one of the double bonds of the hydrocarbon chain to form the epoxide ring. pherobase.com The regio- and stereospecificity of the CYP enzyme is critical, as it determines which double bond is epoxidized and the precise stereochemistry of the resulting epoxide (in this case, 9S,10R). nih.gov Studies on the biosynthesis of juvenile hormone, another epoxidized sesquiterpenoid in insects, have identified specific P450s (e.g., CYP15A1) that perform this type of epoxidation with high fidelity. pherobase.com It is hypothesized that a similarly specific P450 enzyme, expressed in the pheromone gland, is responsible for producing the final active pheromone component. nih.gov

Table 1: Key Enzymes in Epoxydiene Pheromone Biosynthesis

| Enzyme Class | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|

| Fatty Acyl-CoA Elongases (ELOs) | Carbon chain elongation | C17 Acyl-CoA | C19 Acyl-CoA |

| Fatty Acyl Desaturases | Introduction of double bonds | Stearic acid (18:0) | Linoleic acid (18:2) |

| Cytochrome P450 Monooxygenases (CYPs) | Epoxidation of double bonds | (3Z,6Z,9Z)-Nonadecatriene | (9S,10R)-Epoxy-3Z,6Z-nonadecadiene |

Precursor Identification and Metabolic Routes

The biosynthesis of C19 epoxydiene pheromones typically begins with common C18 fatty acids obtained from the diet, such as linoleic acid ((9Z,12Z)-octadecadienoic acid) or α-linolenic acid ((9Z,12Z,15Z)-octadecatrienoic acid). These precursors undergo a series of modifications, including desaturation and chain elongation, to produce the direct hydrocarbon precursor to the pheromone.

The proposed metabolic route for (9S,10R)-epoxy-3Z,6Z-nonadecadiene is as follows:

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ6 position of α-linolenic acid (C18:3-Δ9,12,15) to form C18:4-Δ6,9,12,15.

Chain Elongation: The resulting tetrasaturated fatty acid is then elongated by one two-carbon unit to yield a C20 fatty acid (C20:4-Δ8,11,14,17).

Chain Shortening (β-oxidation): Limited chain-shortening via β-oxidation then removes one carbon to produce the C19 precursor, (3Z,6Z,9Z)-nonadecatriene.

Epoxidation: Finally, a specific cytochrome P450 enzyme epoxidizes the double bond at the C9 position to yield (9S,10R)-epoxy-3Z,6Z-nonadecadiene. nih.gov

This pathway highlights how standard metabolic processes are adapted to produce highly specific signaling molecules. The exact sequence of desaturation and elongation/shortening can vary between species.

Table 2: Putative Precursors and Intermediates

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| α-Linolenic acid | C18H30O2 | Initial Precursor |

| (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | C18H28O2 | Desaturated Intermediate |

| (3Z,6Z,9Z)-Nonadecatriene | C19H34 | Direct Precursor to Epoxide |

| (9S,10R)-Epoxy-3Z,6Z-nonadecadiene | C19H34O | Final Pheromone Component |

Genetic and Molecular Basis of Pheromone Biosynthesis

The diversity of moth sex pheromones is a direct result of the evolution of the genes encoding the biosynthetic enzymes. The production of a specific blend of pheromones is tightly regulated at the genetic level, primarily through the tissue-specific and temporally controlled expression of genes for desaturases, elongases, and modifying enzymes like CYPs.

Gene duplication followed by divergence of function is a major evolutionary force driving the novelty in pheromone structures. For instance, a moth species might possess multiple desaturase genes in its genome, but the specific pheromone produced depends on which of these genes is expressed in the pheromone gland. Allelic variation within a single gene, such as a fatty-acyl reductase, can also lead to significant differences in the composition of the final pheromone blend, contributing to reproductive isolation between different races of the same species. usda.gov The evolution of new pheromone signals is thought to occur through mutations in these key biosynthetic genes, with subsequent selection acting on the male response to track these changes.

Structure Activity Relationship Studies of 9s,10r Epoxy 3z,6z Nonadecadiene

Impact of Chiral Centers (9S,10R vs. 9R,10S) on Biological Activity

The stereochemistry of the epoxide ring in pheromones is often a crucial factor for species-specific recognition. In the case of epoxy-diene pheromones, the biological activity is typically restricted to one specific enantiomer, while the other may be inactive or even inhibitory.

Research on the sex pheromone of the fall webworm moth, Hyphantria cunea, which includes the C21 homolog of the target compound, (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene, has demonstrated the critical nature of the (9S,10R) configuration. researchgate.netnih.gov Electrophysiological studies using gas chromatography with electroantennographic detection (GC-EAD) on male H. cunea antennae revealed a significantly stronger response—over 100 times greater—to the (9S,10R)-isomer compared to its (9R,10S) antipode. nih.gov Field and laboratory bioassays have consistently shown that the (9S,10R)-enantiomer is the biologically active component, while the (9R,10S) form is inactive. researchgate.net

This high degree of enantiomeric specificity is a common theme among moths that utilize chiral epoxides as pheromones. Studies on various species of geometrid moths have shown that they are typically attracted to only one of the two enantiomers of a given epoxide. nih.gov In many cases, the "unnatural" enantiomer can act as a behavioral antagonist, reducing or completely inhibiting the attraction of male moths to the active component. nih.gov This enantiomeric discrimination is a key mechanism for maintaining reproductive isolation between closely related species that might use the same basic chemical structure in their pheromone blend. For instance, while one species might use the (3S,4R)-enantiomer of an epoxydiene, a sympatric species might use the (3R,4S)-enantiomer, thus preventing cross-attraction.

Table 1: Comparative Biological Activity of Epoxide Enantiomers

| Species | Compound | Enantiomer | Biological Activity |

| Hyphantria cunea | (3Z,6Z)-9,10-Epoxy-1,3,6-henicosatriene | (9S,10R) | Active, >100x stronger antennal response nih.gov |

| (9R,10S) | Inactive researchgate.netnih.gov | ||

| Itame brunneata | (6Z,9Z)-3,4-Epoxy-heptadecadiene | (3S,4R) | Attractive nih.gov |

| Itame occiduaria | (6Z,9Z)-3,4-Epoxy-heptadecadiene | (3R,4S) | Attractive (in combination) nih.gov |

| Probole amicaria | (6Z,9Z)-3,4-Epoxy-nonadecadiene | (3S,4R) | Attractive (in combination) nih.gov |

Influence of Olefin Geometry (3Z,6Z) on Pheromonal Function

The geometry of the double bonds within the hydrocarbon chain of a pheromone molecule is another critical factor for its biological activity. The (3Z,6Z) configuration of the diene system in 9S,10R-Epoxy-3Z,6Z-nonadecadiene and its homologs is a highly conserved feature in the pheromones of many moth species, particularly within the Arctiidae and Geometridae families. This specific arrangement of cis double bonds at the 3rd and 6th positions creates a particular molecular shape that is presumed to fit precisely into the binding pocket of the corresponding olfactory receptors on the male moth's antennae.

Comparative Analysis of Regioisomers and Homologs (e.g., C17, C21 epoxydienes)

The biological activity of this class of pheromones is also highly dependent on the position of the epoxide ring (regioisomers) and the total length of the carbon chain (homologs).

Homologs (Chain Length Variation): Pheromone systems in moths are often highly tuned to specific chain lengths. Field studies on geometrid moths using synthetic C17 to C21 epoxydienes have shown that species respond selectively to specific chain lengths. nih.gov For example, C17 epoxides were found to be attractive to several species in the genus Itame, while C19 epoxides attracted species such as Probole amicaria and Sicya macularia. nih.gov The C21 homologs, (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene and the corresponding triene, are key pheromone components for the fall webworm, Hyphantria cunea. researchgate.netnih.gov This specificity in chain length is another critical factor in preventing interspecies mating.

Regioisomers (Epoxide Position): The location of the epoxide along the hydrocarbon chain is also a key determinant of activity. The provided information describes pheromones with epoxides at the 3,4-, 6,7-, and 9,10-positions. For instance, Semiothisa ulsterata is attracted to a C17 epoxide with the ring at the 6,7-position, whereas Itame species are attracted to C17 epoxides with the ring at the 3,4-position. nih.gov This demonstrates that even with the same carbon chain length and double bond geometry, a shift in the epoxide's location creates a distinct chemical signal recognized by different species.

Table 2: Species-Specific Responses to Epoxydiene Homologs and Regioisomers

| Species | Chain Length | Epoxide Position | Active Compound/Blend |

| Itame occiduaria | C17 | 3,4 | (6Z,9Z,3R,4S)-epoxy-17:H + 3Z,6Z,9Z-17:H nih.gov |

| Itame brunneata | C17 | 3,4 | (6Z,9Z,3S,4R)-epoxy-17:H nih.gov |

| Semiothisa ulsterata | C17 | 6,7 | (3Z,9Z)-6S,7R-epoxy-17:H nih.gov |

| Probole amicaria | C19 | 3,4 & 6,7 | (6Z,9Z,3S,4R)-epoxy-19:H + (3Z,9Z,6R,7S)-epoxy-19:H + 3Z,6Z,9Z-19:H nih.gov |

| Hyphantria cunea | C21 | 9,10 | (3Z,6Z,9S,10R)-epoxyheneicosadiene researchgate.net |

Synergistic and Antagonistic Interactions with Other Pheromone Components

The pheromonal signal in many moth species is not a single compound but a precise blend of two or more components. The behavioral response of the receiving moth is often dependent on the presence of all components in a specific ratio.

Synergism: The attraction of males can be significantly enhanced by the presence of other compounds. For example, the attraction of Probole amicaria is not to a single epoxydiene but to a mixture of the (6Z,9Z,3S,4R)-epoxy-nonadecadiene regioisomer, another regioisomer (3Z,9Z,6R,7S-epoxy-19:H), and the triene precursor (3Z,6Z,9Z-19:H). nih.gov Similarly, for Ectropis grisescens, a binary mixture of its pheromone components, (Z,Z,Z)-3,6,9-octadecatriene and 6,7-epoxy-(Z,Z)-3,9-octadecadiene, in a specific ratio is highly attractive to males. biorxiv.org

Antagonism: Conversely, the presence of certain compounds can inhibit or disrupt the mating communication. In Hyphantria cunea, the likely biosynthetic precursor to the active epoxide, (Z,Z)-6,9-nonadecadiene, was found to inhibit trap capture when combined with the active epoxide pheromone. researchgate.net In another example, a structural analog of a pheromone component for Ectropis grisescens, (Z,Z,Z)-3,6,9-nonadecadiene, was found to elicit a significant electroantennogram response but acted as a behavioral inhibitor in wind tunnel assays. biorxiv.org This antagonistic effect of related compounds is another layer of chemical complexity that helps ensure reproductive isolation between species.

These interactions highlight that the study of a single pheromone component, such as 9S,10R-Epoxy-3Z,6Z-nonadecadiene, must be placed within the broader context of the entire pheromone blend and the chemical environment, as these accompanying compounds are often just as critical for eliciting the final, species-specific behavioral response.

Ecological Roles and Behavioral Responses Mediated by 9s,10r Epoxy 3z,6z Nonadecadiene

Role as a Species-Specific Sex Pheromone Component

9S,10R-Epoxy-3Z,6Z-nonadecadiene is a well-documented, female-produced sex pheromone component for a number of lepidopteran species, most notably the fall webworm moth, Hyphantria cunea. nih.govcabidigitallibrary.orgresearchgate.net In these species, it does not typically act alone but is part of a precise blend of volatile compounds. The specificity of the signal is often determined by the unique ratio of its components, ensuring that it primarily attracts males of the same species.

The pheromone blend of the fall webworm, for instance, is a complex mixture. In North American populations, the primary components identified from female gland extracts include (9Z,12Z)-octadeca-9,12-dienal (Z9,Z12-18Ald), (9Z,12Z,15Z)-octadeca-9,12,15-trienal (Z9,Z12,Z15-18Ald), and the focal compound of this article, (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene. cabidigitallibrary.org The ratio of these compounds can vary, but the dienic epoxide is a major constituent. cabidigitallibrary.org Further research has also identified a trienic epoxide, (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene, in the pheromone gland of some populations. cabidigitallibrary.org

The precise composition of the pheromone blend is crucial for effective mate attraction. The presence and ratio of each component, including 9S,10R-Epoxy-3Z,6Z-nonadecadiene, contribute to the species-specific signal that initiates and guides the male's search for a receptive female.

Table 1: Sex Pheromone Components of the Fall Webworm Moth (Hyphantria cunea)

| Compound Name | Chemical Formula | Type | Role |

| (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene | C₂₁H₃₈O | Type II Epoxydiene | Major Component |

| (9Z,12Z,15Z)-octadeca-9,12,15-trienal | C₁₈H₂₈O | Type I Aldehyde | Major Component |

| (9Z,12Z)-octadeca-9,12-dienal | C₁₈H₃₀O | Type I Aldehyde | Minor Component |

| (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene | C₂₁H₃₆O | Type II Epoxytriene | Trace Component |

Behavioral Elicitation in Target Lepidopteran Species (e.g., Upwind Flight, Mating Disruption)

The perception of 9S,10R-Epoxy-3Z,6Z-nonadecadiene, as part of a species-specific pheromone blend, triggers a cascade of innate behaviors in male moths. The most prominent of these is the initiation of upwind flight, a directed aerial search along the pheromone plume towards its source. researchgate.net Studies have demonstrated that while individual components can elicit some response, the complete, female-released blend is significantly more effective at inducing the full sequence of mating behaviors, from long-range attraction to close-range courtship. slu.se

The antennae of male moths are exquisitely tuned to detect the specific components of their species' pheromone. nih.gov Electrophysiological studies, such as electroantennography (EAG), have confirmed that the antennae of male Hyphantria cunea are highly sensitive to 9S,10R-Epoxy-3Z,6Z-nonadecadiene, particularly the naturally occurring (9S,10R)-isomer. nih.gov

The potency of this chemical signal has been harnessed for pest management through a technique known as mating disruption. researchgate.netwikipedia.orgnih.gov This method involves saturating an area with synthetic pheromones, which confuses male moths and hinders their ability to locate calling females. wikipedia.orgresearchgate.net The widespread release of synthetic 9S,10R-Epoxy-3Z,6Z-nonadecadiene, as part of a blend, can lead to a significant reduction in mating success and, consequently, a decline in the pest population. mdpi.com This environmentally friendly approach to pest control highlights the powerful influence of this compound on lepidopteran behavior. researchgate.netnih.gov

Table 2: Behavioral Responses of Male Moths to 9S,10R-Epoxy-3Z,6Z-nonadecadiene

| Behavior | Description | Eliciting Stimulus |

| Activation | Initiation of activity, such as wing fanning and walking. | Pheromone blend containing 9S,10R-Epoxy-3Z,6Z-nonadecadiene. |

| Upwind Flight | Directed flight towards the source of the pheromone plume. | Pheromone blend containing 9S,10R-Epoxy-3Z,6Z-nonadecadiene. |

| Landing | Arrival at the source of the pheromone. | High concentration of the pheromone blend. |

| Courtship | Close-range behaviors leading to copulation. | Full pheromone blend and other cues. |

| Mating Disruption | Confusion and inability to locate females. | High concentration of synthetic pheromone blend. |

Interspecific Chemical Communication Dynamics

While sex pheromones are primarily for intraspecific communication, they can be intercepted by other species in a phenomenon known as eavesdropping. This can have significant ecological consequences, creating a complex web of chemical communication. For instance, predators and parasitoids can use the host's sex pheromone as a kairomone to locate their prey or hosts.

In the case of Hyphantria cunea, the pupal parasitoid Chouioia cunea is known to be attracted to volatiles produced by its host. nih.govcambridge.org While the specific role of 9S,10R-Epoxy-3Z,6Z-nonadecadiene as a kairomone for this parasitoid has not been definitively established, studies have shown that chemicals from H. cunea pupae and frass elicit behavioral responses in female parasitoids. nih.govcambridge.org This suggests that components of the host's chemical signature, which could include the sex pheromone or its precursors, may play a role in attracting natural enemies.

The use of synthetic pheromone lures for one species can also lead to the unintended capture of other, non-target species that may use similar compounds in their own pheromone blends. cabidigitallibrary.org This highlights the shared chemical vocabulary among different lepidopteran species and the potential for interspecific "crosstalk."

Evolutionary Aspects of Epoxydiene Pheromone Systems

The evolution of sex pheromones in Lepidoptera is a dynamic process driven by the need for species-specific communication and reproductive isolation. nih.gov The chemical structures of these pheromones are incredibly diverse, with 9S,10R-Epoxy-3Z,6Z-nonadecadiene belonging to a class of compounds known as Type II pheromones. These are typically long-chain polyunsaturated hydrocarbons and their epoxides, which are biosynthesized from dietary fatty acids like linoleic and linolenic acid. nih.gov

The evolution of these complex pheromone blends is thought to occur through a combination of gene duplication and changes in the enzymatic pathways responsible for their biosynthesis. pnas.org The enzymes involved, such as desaturases, elongases, and reductases, play a crucial role in creating the vast array of pheromone structures seen in moths. pnas.org The evolution of new pheromone components or changes in the ratios of existing ones can lead to the formation of new species by creating reproductive barriers between populations. nih.gov

The receptors in the male antennae that detect these pheromones also co-evolve with the changes in the pheromone blend, ensuring that the signal is correctly interpreted. frontiersin.org The specificity of the pheromone-receptor interaction is a key element in maintaining the integrity of the communication channel. frontiersin.org The study of epoxydiene pheromone systems, like the one involving 9S,10R-Epoxy-3Z,6Z-nonadecadiene, provides valuable insights into the evolutionary processes that have shaped the remarkable diversity of chemical communication in the Lepidoptera.

Advanced Research Directions and Future Perspectives

Novel Synthetic Routes for Scalable Production

The practical application of pheromones in pest management, whether for monitoring or mating disruption, is contingent upon the availability of a cost-effective and scalable supply of the active chemical. Research into the synthesis of (9S,10R)-Epoxy-3Z,6Z-nonadecadiene and related epoxydiene pheromones is focused on achieving high stereochemical purity and yield, which are critical for biological activity.

Future synthetic strategies are increasingly moving towards biocatalysis and green chemistry to reduce costs and environmental impact. The feasibility of using genetically engineered microorganisms or plants as bio-factories for producing pheromones or their precursors is a promising avenue. earlham.ac.uk These systems could bypass complex and expensive steps in traditional chemical synthesis, making the large-scale production required for agricultural applications more economically viable. earlham.ac.uk For epoxides specifically, research into enantioselective synthesis is paramount, as the precise stereochemistry—in this case, the (9S,10R) configuration—is often crucial for eliciting the desired behavioral response in the target insect, while other isomers may be inactive or even inhibitory. nih.gov

Table 1: Comparison of Synthetic Approaches for Pheromone Production

| Synthetic Approach | Description | Key Advantages | Key Challenges |

| Traditional Chemical Synthesis | Multi-step organic synthesis using chemical reagents and catalysts. | Well-established methods, high purity achievable. | Often costly, may use hazardous reagents, can have low overall yield. |

| Chemoenzymatic Synthesis | Combines chemical steps with enzymatic reactions (e.g., using lipases) for key transformations like stereoselective steps. | High stereoselectivity, milder reaction conditions. | Enzyme stability and cost can be limiting factors. |

| Biocatalysis / Metabolic Engineering | Utilizes engineered microorganisms (e.g., yeast, bacteria) or plants to produce the final pheromone molecule from simple feedstocks. | Potentially low-cost, sustainable, environmentally friendly. | Complex metabolic pathways to engineer, extraction and purification can be difficult. earlham.ac.uk |

Elucidation of Regulatory Mechanisms in Pheromone Biosynthesis

The biosynthesis of polyene epoxides like (9S,10R)-Epoxy-3Z,6Z-nonadecadiene is a complex, multi-step process that offers multiple points for future research and potential disruption. This class of pheromones is generally not synthesized de novo but is derived from essential fatty acids, such as linoleic or linolenic acid, obtained from the moth's larval diet. annualreviews.orgresearchgate.netnih.gov The biosynthetic pathway typically involves chain elongation, desaturation, decarboxylation to form a hydrocarbon, and finally, epoxidation of a specific double bond. researchgate.netresearchgate.net

A key area of future research is the elucidation of the specific enzymes and regulatory networks involved in Cidaria fulvata. The final, critical epoxidation step is of particular interest. In many moths, the entire biosynthetic cascade is under the control of a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.org PBAN is released from the subesophageal ganglion and acts on the pheromone gland, often triggering a signal cascade involving G-protein coupled receptors (GPCRs) and an increase in intracellular calcium, which in turn activates the key enzymes in the pathway. frontiersin.orgnih.govnih.gov For some hydrocarbon pheromones, evidence suggests PBAN's action is specifically on the terminal epoxidation step. koreascience.kr

Future studies will likely focus on identifying and characterizing the specific PBAN receptor in Cidaria fulvata and the downstream desaturase and epoxidase enzymes. Understanding these regulatory mechanisms could open doors to novel pest control strategies aimed at disrupting pheromone production itself.

High-Throughput Screening and Computational Modeling for Structure-Activity Prediction

The interaction between a pheromone molecule and its corresponding receptor in the male moth's antenna is a highly specific event that initiates the behavioral cascade leading to mating. Understanding this interaction at a molecular level is crucial for designing effective synthetic lures and potential antagonists.

Future research will heavily rely on high-throughput screening and computational approaches. While specific data for Cidaria fulvata is not yet available, the general methodology is well-established. This involves:

Identification and Characterization of Olfactory Proteins: The first step is to identify the genes for the specific Pheromone-Binding Proteins (PBPs) and Olfactory Receptors (ORs) in Cidaria fulvata that are responsible for detecting (9S,10R)-Epoxy-3Z,6Z-nonadecadiene. nih.govfrontiersin.org PBPs are soluble proteins in the sensillar lymph that bind and transport hydrophobic pheromone molecules to the membrane-bound ORs. frontiersin.org

Computational Docking and Molecular Dynamics: Once the protein structures are known or can be modeled, computational docking simulations can predict how the pheromone and its analogues bind to the active site of the PBP and OR. researchgate.netnih.gov Molecular dynamics simulations can further elucidate the conformational changes that occur upon binding and the pathways for ligand entry and release, as has been studied for the PBP of Bombyx mori. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing various analogues of the natural pheromone, researchers can determine which molecular features (e.g., chain length, position and geometry of double bonds, epoxide stereochemistry) are essential for receptor activation. nih.govnih.gov This information, combined with computational models, allows for the rational design of more potent agonists (attractants) or antagonists that could block the natural pheromone response.

Interdisciplinary Approaches in Chemical Ecology and Sustainable Pest Management

The use of (9S,10R)-Epoxy-3Z,6Z-nonadecadiene as a pest management tool requires a deep understanding of the chemical ecology of Cidaria fulvata. While this moth is not currently considered a major agricultural pest on a wide scale, localized populations could impact specific crops or ornamental plants. An interdisciplinary approach combining chemistry, ecology, and entomology is essential for developing effective and sustainable management strategies. nih.gov

Future research directions include:

Defining Pest Status and Economic Thresholds: Determining the specific host plants of Cidaria fulvata larvae and assessing the economic damage they may cause in different regions.

Optimizing Lures and Traps: Research is needed to optimize the blend, dosage, and release rate of the synthetic pheromone for maximum trap efficacy. researchgate.netpsu.edu The design of the trap itself is also a critical factor that depends on the flight behavior of the moth. panchakotmv.ac.in

Integration with Other Control Methods: Pheromones are most effective as part of an Integrated Pest Management (IPM) program. nih.govpanchakotmv.ac.in Future work would explore how pheromone-based monitoring or mating disruption for Cidaria fulvata could be combined with other tactics, such as biological control (promoting natural enemies) or targeted insecticide applications, to create a more sustainable and environmentally benign control system. researchgate.netresearchgate.net

Q & A

Q. What are the optimal conditions for synthesizing 9S,10R-Epoxy-3Z,6Z-nonadecadiene with high stereochemical purity?

To achieve stereochemical control, employ stereoselective epoxidation agents like meta-chloroperbenzoic acid (mCPBA) under low temperatures (0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel chromatography. Key variables include anhydrous conditions, chiral catalysts (e.g., Jacobsen's catalyst), and reaction time optimization to minimize side reactions like epoxide ring-opening .

Q. Which spectroscopic methods are most effective for confirming the Z-configuration of double bonds in 9S,10R-Epoxy-3Z,6Z-nonadecadiene?

1H NMR spectroscopy is critical: Z-configured alkenes exhibit coupling constants (J) between 10–12 Hz, while E-isomers show J > 14 Hz. Infrared (IR) spectroscopy complements this by detecting C-H out-of-plane bending vibrations at ~720 cm⁻¹ for cis (Z) geometries. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns .

Q. How can researchers ensure accurate determination of the epoxy ring's stereochemistry (9S,10R) during structural characterization?

X-ray crystallography provides definitive stereochemical assignment. For non-crystalline samples, use nuclear Overhauser effect (NOE) NMR to identify spatial proximity between epoxy oxygen and adjacent protons. Circular dichroism (CD) spectroscopy correlates Cotton effects with the 9S,10R configuration, validated against chiral standards .

Advanced Research Questions

Q. How can cure kinetics models predict the crosslinking behavior of 9S,10R-Epoxy-3Z,6Z-nonadecadiene in polymer matrices?

Apply differential scanning calorimetry (DSC) to measure exothermic enthalpy changes during epoxy ring-opening. Kamal’s autocatalytic model fits the data, with activation energy (Ea) derived from Arrhenius plots. Advanced models incorporate diffusion-controlled kinetics at high conversions (>70%) and predict gelation times using rheological data .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

Standardize thermogravimetric analysis (TGA) protocols under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways. Discrepancies often arise from post-cure conditions; document curing temperatures (e.g., 120°C vs. 150°C) and dwell times. Dynamic mechanical analysis (DMA) under controlled humidity clarifies moisture-induced plasticization effects .

Q. What methodologies are recommended for studying the compound's interaction with lipid bilayers or biological membranes?

Use Langmuir monolayer techniques to measure changes in surface pressure-area isotherms upon compound incorporation. Fluorescence anisotropy with diphenylhexatriene (DPH) probes quantifies membrane fluidity alterations. Molecular dynamics (MD) simulations parameterized with neutron scattering data model atomistic interactions between epoxy groups and lipid tails .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable thermal stability), systematically compare synthesis protocols (e.g., solvent purity, catalyst ratios) and characterization methods (e.g., DSC heating rates). Cross-validate findings using orthogonal techniques like FTIR and Raman spectroscopy .

- Experimental Design : For polymer network studies, design factorial experiments varying epoxy:amine ratios and curing agents. Use dynamic mechanical thermal analysis (DMTA) to correlate crosslink density with glass transition temperature (Tg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.